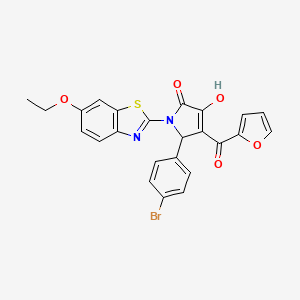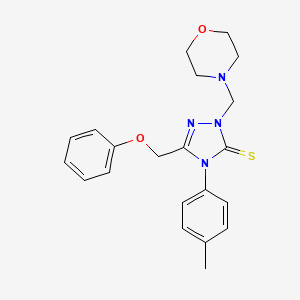![molecular formula C22H25N3O2S2 B12154936 N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a benzothieno[2,3-d]pyrimidine ring system, which is fused with a tetrahydrobenzothiophene ring.
- The compound contains an amide group (acetamide) and a sulfanyl (thiol) group.
- Its chemical formula is C20H24N4O2S2.
- It’s worth noting that this compound has potential biological activity due to its structural features.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One possible route starts with the reaction of 4-methoxyphenethylamine (also known as 4-Methoxyphenethylamine) with 7-methyl-5,6,7,8-tetrahydrobenzothiophene-4-carbaldehyde. This forms an intermediate imine, which can then be reduced to yield the desired compound.
- Reaction Conditions : Specific reaction conditions, solvents, and catalysts would be determined experimentally.
- Industrial Production : Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s likely that research and development are ongoing in this area.
Chemical Reactions Analysis
- Reactivity : The compound’s reactivity depends on its functional groups. It may undergo oxidation, reduction, and substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace functional groups.
- Major Products : These would depend on the specific reactions performed.
Scientific Research Applications
- Medicine : Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
- Chemistry : Explore its reactivity and use it as a building block for other compounds.
- Biology : Study its effects on cellular processes.
- Industry : Assess its applications in materials science or catalysis.
Mechanism of Action
- This requires further research, but we can speculate:
- The compound may interact with specific receptors or enzymes due to its structural features.
- It could modulate cellular pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
- Similar Compounds :
- 4-Methoxyphenethylamine : A simpler compound with a similar 4-methoxyphenyl group.
- Benzothieno[2,3-d]pyrimidine derivatives : Explore related structures.
- Other Sulfanylacetamides : Compare their properties.
Remember that this compound’s detailed study is ongoing, and further research is needed to fully understand its potential applications and mechanisms
Properties
Molecular Formula |
C22H25N3O2S2 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O2S2/c1-14-3-8-17-18(11-14)29-22-20(17)21(24-13-25-22)28-12-19(26)23-10-9-15-4-6-16(27-2)7-5-15/h4-7,13-14H,3,8-12H2,1-2H3,(H,23,26) |
InChI Key |
PSCVBBLZCGIGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12154853.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12154865.png)
![[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12154870.png)
![(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B12154887.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B12154897.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide](/img/structure/B12154905.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154921.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12154933.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12154938.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)

